4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of benzo[b][1,4]thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the peroxide-free synthesis, which involves the oxidation of benzo[b][1,4]thiazines under mild conditions. This method yields a library of benzo[b][1,4]thiazine 1,1-dioxide derivatives with broad functionalities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would include the use of industrial-grade reagents and catalysts, as well as controlled reaction environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify the thiazine ring or the nitrile group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiazine compounds, and substituted aromatic or thiazine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to bind to these targets effectively, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-4H-benzo[b][1,4]thiazine-4-carbonitrile 1,1-dioxide
- 3-(p-tolyl)-4H-benzo[b][1,4]thiazine-4-carbonitrile 1,1-dioxide
- 3-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-4-carbonitrile 1,1-dioxide
Uniqueness
4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-6-5-8-15(13(12)2)19-11-14(10-18)22(20,21)17-9-4-3-7-16(17)19/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURNOAIMNWBVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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